![molecular formula C22H23FN2O3S2 B2866114 8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1705732-48-4](/img/structure/B2866114.png)
8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrroloquinoline core, a thiazepane ring, and a sulfonyl group attached to a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis procedures. For instance, the pyrroloquinoline core could potentially be synthesized through a cyclization reaction . The thiazepane ring might be formed through a ring-closing reaction, and the sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl, fluorophenyl, and thiazepane groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the fluorophenyl group might be susceptible to reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with quinoline and thiazepan structures have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds, through modifications at specific positions, have shown potent activity, indicating their potential as novel antibacterial agents. For example, Taguchi et al. (1992) explored tetracyclic quinolone antibacterials with significant activity against both types of bacteria, showcasing the role of structural modifications in enhancing antibacterial efficacy (Taguchi et al., 1992).
Neurotransmission Modulation
Another area of interest is the modulation of neurotransmission, where compounds similar to the one have been utilized to investigate their impact on serotonin, dopamine, and glutamate neurotransmission. These studies are crucial for understanding the potential of these compounds in treating neuropsychiatric disorders. Snyder et al. (2014) describe a novel modulator that interacts with serotonin, dopamine, and glutamate neurotransmission, suggesting its development for treating schizophrenia and other psychiatric disorders (Snyder et al., 2014).
Anticancer Activity
Compounds with quinoline cores are also investigated for their anticancer properties. The structural elements of these molecules, including modifications like sulfonyl groups, can have significant effects on their ability to inhibit cancer cell growth and proliferation. Wang et al. (2009) conducted a study on novel synthetic makaluvamine analogues to determine their in vitro and in vivo anticancer activities, highlighting the importance of structural modifications for enhanced therapeutic potential (Wang et al., 2009).
Antioxidant Properties
Research on quinoline derivatives has also extended to their potential antioxidant properties. The substitution patterns on the quinoline core can dramatically affect their capability to quench radicals and protect against DNA oxidation. Studies like those conducted by Xi and Liu (2015) provide insights into how these compounds can be designed for maximal antioxidant effectiveness (Xi & Liu, 2015).
Orientations Futures
Propriétés
IUPAC Name |
6-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c23-19-4-2-1-3-18(19)20-8-9-24(11-12-29-20)30(27,28)17-13-15-5-6-21(26)25-10-7-16(14-17)22(15)25/h1-4,13-14,20H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHYUJBSAJWQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

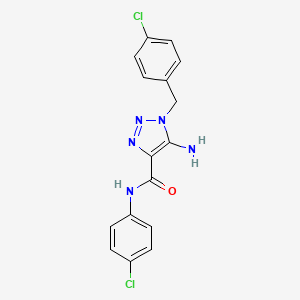
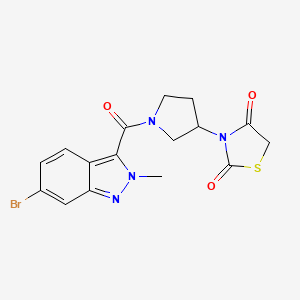
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
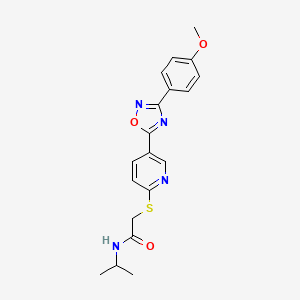
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
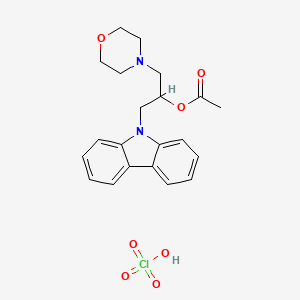
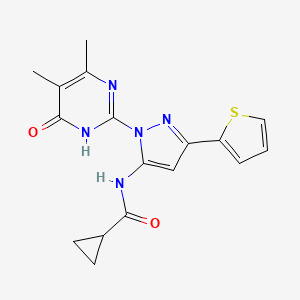
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
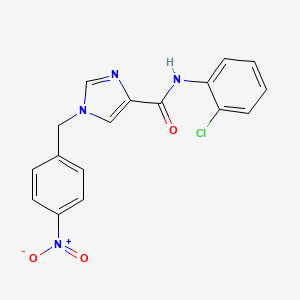

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
